Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate
Overview
Description
Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate is an organic compound characterized by its unique structural properties and functional groups. This compound falls within the broader category of esters, which are known for their wide array of applications in various scientific fields. Its distinct cyclopentenyl ring and the presence of both a hydroxyl and an ester group make it a subject of interest in synthetic organic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate can be synthesized via several routes. One common method involves the reaction of (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, which facilitates esterification. The reaction generally requires refluxing for a few hours to ensure complete conversion.
Reagents: (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid, methanol, sulfuric acid
Conditions: Reflux, typically under inert atmosphere
Industrial Production Methods
In an industrial setting, this esterification process is often scaled up using continuous flow reactors to improve efficiency and yield. Catalysts such as solid acid resins can be used to replace sulfuric acid, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, solvent (e.g., dichloromethane), room temperature
Reduction: LiAlH4, ether solvent, low temperature
Substitution: Acid (HCl) or base (NaOH), water, heat
Major Products Formed
Oxidation: Methyl [(1R,4S)-4-oxocyclopent-2-EN-1-YL]acetate
Reduction: Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]methanol
Substitution: (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid, methanol
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, making it valuable in medicinal chemistry.
Biology
Its derivatives are investigated for their potential as bioactive molecules, including anti-inflammatory and antimicrobial agents.
Medicine
Research explores its potential role in developing new therapeutic agents due to its unique structure and reactive groups.
Industry
It finds applications in the development of fragrances and flavorings due to its ester functional group, which is often associated with pleasant aromas.
Mechanism of Action
Mechanism of Effects
The effects of Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate depend on its interaction with specific enzymes and receptors in biological systems. Its hydroxyl group can form hydrogen bonds, while its ester group can participate in various biochemical reactions.
Molecular Targets and Pathways
The compound's primary molecular targets include specific enzymes involved in metabolic pathways, such as esterases that catalyze the hydrolysis of esters into acids and alcohols.
Comparison with Similar Compounds
Similar Compounds
Methyl [(1S,4R)-4-hydroxycyclopent-2-EN-1-YL]acetate
Ethyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate
Methyl [(1R,4S)-4-methoxycyclopent-2-EN-1-YL]acetate
Highlighting Uniqueness
Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate is not just a compound; it's a gateway to innovation and discovery in multiple scientific domains. Anything you’d like to dive deeper into?
Properties
IUPAC Name |
methyl 2-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNDLFKPGLMEE-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@@H](C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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